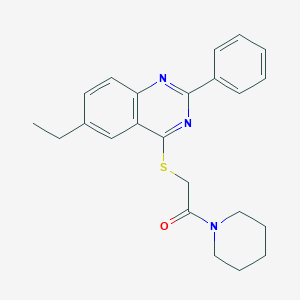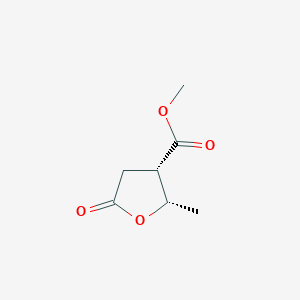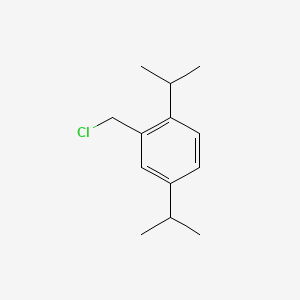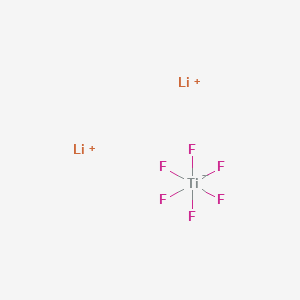
2-Thiophenecarboxylic acid,3-amino-4-propyl-,methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester is an organic compound with a complex structure that includes a thiophene ring, an amino group, a propyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester typically involves the esterification of 2-Thiophenecarboxylic acid with methanol in the presence of an acid catalyst. The amino and propyl groups are introduced through subsequent reactions, such as amination and alkylation, under controlled conditions to ensure the desired substitution pattern on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and amino group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxylic acid, 2-amino-4-methyl-, methyl ester: Similar structure but with a methyl group instead of a propyl group.
4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic acid methyl ester: Contains a similar thiophene ring and functional groups.
Uniqueness
2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the propyl group may impart different physical and chemical properties compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of 2-Thiophenecarboxylic acid, 3-amino-4-propyl-, methyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
221043-88-5 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
methyl 3-amino-4-propylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-6-5-13-8(7(6)10)9(11)12-2/h5H,3-4,10H2,1-2H3 |
InChI Key |
OQKUGOOAGIHEOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CSC(=C1N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


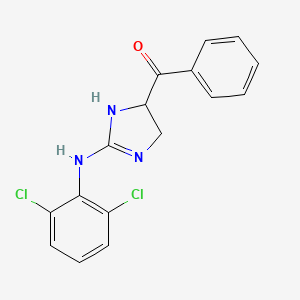
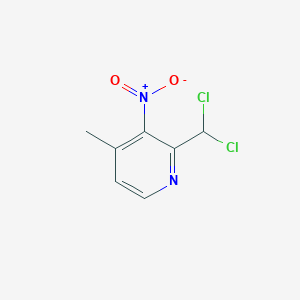
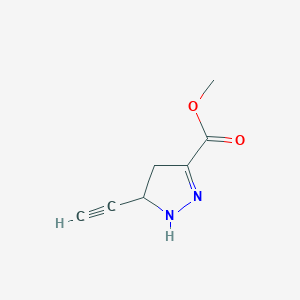
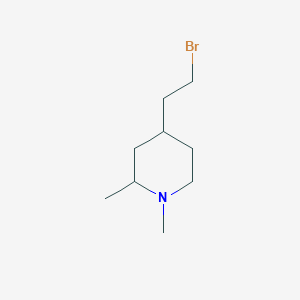
![Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate](/img/structure/B13810355.png)

![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
